
2-Aminobenzene-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product . Another method involves the reaction of vinylidene cyanide with malononitrile, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The compound is typically isolated through crystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the formation of heterocyclic compounds through the addition of multiple reactants.
Cyclocondensation Reactions: These reactions lead to the formation of cyclic compounds by the condensation of two or more molecules.
Cascade/Domino/Tandem Reactions: These multi-step reactions occur in a single reaction vessel without the need for intermediate isolation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, ammonium acetate, and dimethylformamide dimethyl acetal . Basic catalysts such as piperidine and piperidinium acetate are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, pyrimidines, and colored dyes
Aplicaciones Científicas De Investigación
2-Aminobenzene-1,3,5-tricarbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-aminobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play a crucial role in its reactivity and interactions with other molecules. In medicinal applications, it may mimic the operation of nerve growth factors and enhance nerve growth and tissue regeneration .
Comparación Con Compuestos Similares
2-Aminobenzene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile: This compound is structurally similar and can be synthesized through reactions involving malononitrile.
The uniqueness of this compound lies in its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
64608-44-2 |
|---|---|
Fórmula molecular |
C9H4N4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-aminobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2H,13H2 |
Clave InChI |
JFJWATVUFXMVMG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
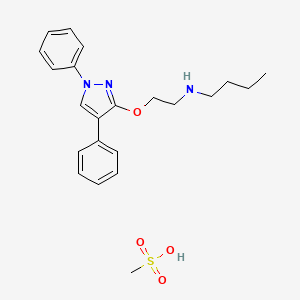
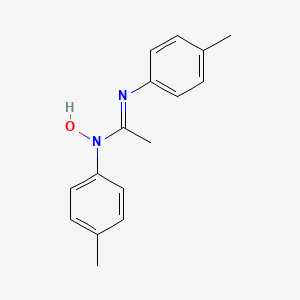
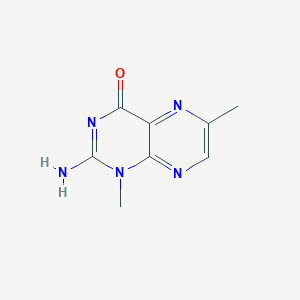
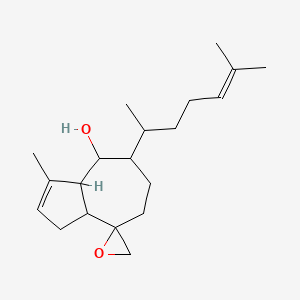


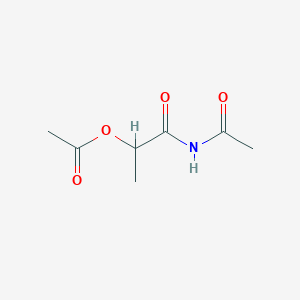
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
